molecular formula C7H5ClFNO2 B1518977 2-Amino-3-chloro-5-fluorobenzoic acid CAS No. 1022961-12-1

2-Amino-3-chloro-5-fluorobenzoic acid

Cat. No. B1518977
M. Wt: 189.57 g/mol
InChI Key: VVVXUPVSKDWTEH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzoic acid is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-fluorobenzoic acid consists of a benzene ring substituted with an amino group (NH2), a chloro group (Cl), a fluoro group (F), and a carboxylic acid group (COOH) .


Physical And Chemical Properties Analysis

2-Amino-3-chloro-5-fluorobenzoic acid is a solid at room temperature .

Scientific Research Applications

  • Fluorimetric Determination of Amino Acids : 2-Amino-3-chloro-5-fluorobenzoic acid and its derivatives are used in the fluorimetric determination of secondary amino acids. The fluorigenic reaction of amino acids with derivatives like 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD—F) is utilized for their detection, offering high reactivity and fluorescence yield, making it a valuable tool in analytical chemistry (Imai & Watanabe, 1981).

  • Synthesis of Antitumor Agents : It is also involved in the synthesis of novel antitumor agents. For instance, amino acid conjugation to the exocyclic primary amine function of certain benzothiazoles, including derivatives of 2-Amino-3-chloro-5-fluorobenzoic acid, has been explored to enhance the water solubility and stability of these compounds. This process has shown promise in the preclinical evaluation of antitumor properties (Bradshaw et al., 2002).

  • Organic Synthesis : In organic synthesis, 2-Amino-3-chloro-5-fluorobenzoic acid is a key intermediate in various chemical reactions. For instance, it is used in the synthesis and transformations of aminoquinolines, which are known as efficient fluorophores, and have applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

  • Biological Activity Studies : The compound and its derivatives are also studied for their biological activities. For example, fluorinated benzothiazoles, which can be derived from 2-Amino-3-chloro-5-fluorobenzoic acid, exhibit potent cytotoxic activities in vitro, offering insights into their potential therapeutic applications (Hutchinson et al., 2001).

Safety And Hazards

This compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation as well as respiratory irritation . Safety precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

2-amino-3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVXUPVSKDWTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-5-fluorobenzoic acid

CAS RN

1022961-12-1
Record name 2-amino-3-chloro-5-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of 7-chloro-5-fluoro-1H-indole-2,3-dione (270 mg) in 1 M sodium hydroxide solution (5 mL) was treated with 30% hydrogen peroxide (5 mL) via dropwise addition. After one hour of stirring, the reaction was acidified with HCl to pH 1, and extracted three times with ethyl acetate. The combined organic layers were dried with sodium sulfate, and concentrated in vacuo to provide 200 mg of 2-amino-3-chloro-5-fluoro-benzoic acid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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